Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-
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Overview
Description
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- is a synthetic compound that is widely used in scientific research. It is also known as Sudan I, a dye that is commonly used in the food industry. This compound has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology.
Mechanism Of Action
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- works by binding to specific proteins and enzymes, thereby altering their activity. It has been shown to bind to the active site of enzymes, inhibiting their activity. It also binds to specific receptors on the surface of cells, altering their signaling pathways.
Biochemical And Physiological Effects
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. It also alters the activity of various signaling pathways, including the MAPK and PI3K pathways. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has several advantages for use in lab experiments. It is a relatively cheap and easy-to-use compound that can be synthesized in large quantities. It is also stable and has a long shelf life. However, it also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-. One area of interest is the development of new biosensors and diagnostic assays using this compound. Another area of interest is the study of its anti-inflammatory and anti-tumor properties, with the goal of developing new therapeutic agents. Additionally, there is interest in understanding the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug development.
Synthesis Methods
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- can be synthesized using various methods. One of the most common methods involves the reaction of 4-aminobenzenesulfonamide with 2-nitro-4-(4-nitrophenylazo)phenol in the presence of a catalyst. The resulting compound is then converted into acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-.
Scientific Research Applications
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- has numerous applications in scientific research. It is used as a marker in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. It is also used in the development of biosensors and in the study of protein-protein interactions.
properties
CAS RN |
16432-46-5 |
---|---|
Product Name |
Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- |
Molecular Formula |
C20H16N6O5 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[4-[2-nitro-4-[(4-nitrophenyl)diazenyl]anilino]phenyl]acetamide |
InChI |
InChI=1S/C20H16N6O5/c1-13(27)21-14-2-4-15(5-3-14)22-19-11-8-17(12-20(19)26(30)31)24-23-16-6-9-18(10-7-16)25(28)29/h2-12,22H,1H3,(H,21,27) |
InChI Key |
VWDGUPKIGZINGO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
16432-46-5 |
Origin of Product |
United States |
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